molecular formula C18H20N2O4 B3961360 N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide

N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide

Cat. No. B3961360
M. Wt: 328.4 g/mol
InChI Key: DUHNOHMMQOKTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell signaling pathways that regulate cell growth and survival. By inhibiting AKT activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of cancer stem cell growth, and the inhibition of AKT activity. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide has several advantages for use in lab experiments, including its potent anti-cancer activity, its ability to inhibit cancer stem cells, and its anti-inflammatory and analgesic effects. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide, including the development of more efficient and cost-effective synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of other diseases beyond cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential while minimizing its potential toxicity.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(24-17-7-5-4-6-16(17)23-3)18(22)20-15-10-8-14(9-11-15)19-13(2)21/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHNOHMMQOKTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.